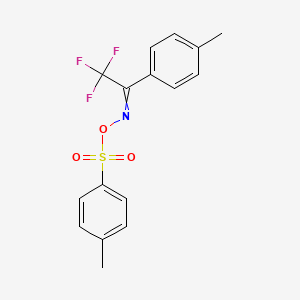

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves several steps. One common method includes the reaction of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane or ethyl acetate . The product is then purified through recrystallization or chromatography.

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxime ethers.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime typically involves:

- Formation of the Ketone : Achieved through Friedel-Crafts acylation of 4-methylacetophenone with trifluoroacetic anhydride.

- Oxime Formation : Conversion of the ketone to oxime using hydroxylamine hydrochloride.

- Tosylation : The oxime is tosylated using tosyl chloride in the presence of a base like pyridine.

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in synthesizing more complex fluorinated organic compounds. Its trifluoromethyl group enhances lipophilicity, making it valuable in drug design and development.

- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing for the exploration of new synthetic pathways and reaction mechanisms .

Biology

- Proteomics Research : Utilized in studying protein interactions and functions. The oxime group can form stable complexes with metal ions, which is beneficial for catalysis and enzyme inhibition studies .

- Enzyme Mechanism Probes : Acts as a probe in understanding enzyme mechanisms due to its ability to interact with active sites of enzymes, potentially inhibiting their activity .

Industry

- Production of Specialty Chemicals : Employed in manufacturing specialty chemicals and materials, including agrochemicals and pharmaceuticals. Its unique structure allows for the creation of derivatives with enhanced properties .

- Agrochemical Intermediate : Important in the synthesis of agrochemicals like trifluoxystrobin, which is used for pest control .

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the use of this compound as an intermediate in developing novel antifungal agents. The compound's ability to form stable complexes with biological targets was leveraged to enhance the efficacy of drug candidates.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of synthesizing this compound revealed that optimizing reaction conditions could significantly reduce waste production. This study emphasized the importance of developing greener synthetic routes for chemical production .

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes . Additionally, the trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime include:

2,2,2-Trifluoro-1-phenylethanone: Lacks the tosyl and oxime groups, making it less versatile in certain reactions.

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group, which can further enhance its electronic properties.

The uniqueness of this compound lies in its combination of the trifluoromethyl, tosyl, and oxime groups, providing a versatile platform for various chemical transformations and applications .

Biologische Aktivität

2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime (CAS Number: 87736-79-6) is a compound of significant interest in both organic chemistry and biological research. Its unique structure, characterized by the presence of trifluoromethyl, tosyl, and oxime functional groups, allows it to participate in a variety of chemical reactions and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in proteomics, and potential therapeutic uses.

- Molecular Formula : C16H14F3NO3S

- Molecular Weight : 357.3 g/mol

- IUPAC Name : [2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino 4-methylbenzenesulfonate

- Canonical SMILES : CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions and other biomolecules. The oxime functional group can participate in nucleophilic reactions, allowing the compound to act as a ligand in various biochemical processes.

Interaction with Proteins

Research indicates that this compound is utilized in proteomics for studying protein interactions and functions. It can modify specific amino acid residues within proteins, potentially altering their activity or stability. This property is particularly useful in identifying protein targets for drug development .

Biological Applications

The compound's applications extend beyond basic research into potential therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Research : The structural characteristics of the compound allow it to interact with cellular pathways involved in cancer progression. Investigations into its cytotoxic effects on cancer cell lines are ongoing .

Study 1: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxic effects of various oxime derivatives, including this compound, on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that at a concentration of 50 µg/mL, the compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. Further studies are needed to elucidate the exact mechanism behind this activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl, Tosyl group | Antimicrobial, Cytotoxic |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone O-Tosyl Oxime | Lacks trifluoromethyl group | Limited biological activity |

| 1-(4-Methylphenyl)-3-(trifluoromethyl)-urea | Similar aromatic structure | Moderate cytotoxicity |

Eigenschaften

IUPAC Name |

[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAOMANCFBUXTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.